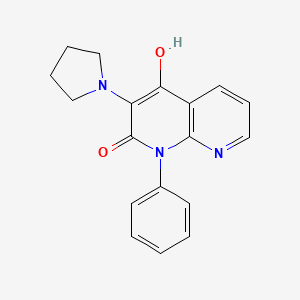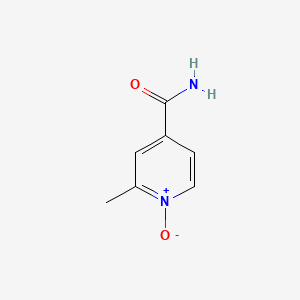
N-Demethyl Trimebutine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl Trimebutine-d5 Hydrochloride is a deuterium-labeled derivative of N-Demethyl Trimebutine Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound in biological systems .
科学的研究の応用
N-Demethyl Trimebutine-d5 Hydrochloride is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Proteomics: It is used in proteomics research to study protein interactions and functions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in quality control processes
作用機序
Mode of Action
N-Demethyl Trimebutine-d5 Hydrochloride is the deuterium labeled N-Demethyl Trimebutine hydrochloride .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
N-Demethyl Trimebutine-d5 Hydrochloride is the main bioactive labeled metabolite of Trimebutine . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Cellular Effects
It is known that Trimebutine, the parent compound, has effects on mu opioid receptors
Molecular Mechanism
It is known that Trimebutine, the parent compound, binds to mu opioid receptors with more selectivity compared to delta or kappa opioid receptors
Temporal Effects in Laboratory Settings
It is known that the parent compound, Trimebutine, undergoes extensive hepatic first-pass metabolism
Metabolic Pathways
This compound is involved in metabolic pathways as a deuterium-labeled variant of N-Demethyl Trimebutine Hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Trimebutine-d5 Hydrochloride involves the deuteration of N-Demethyl Trimebutine Hydrochloride. Deuteration is typically achieved through the use of deuterium gas or deuterated reagents under specific reaction conditions. The process requires careful control of temperature, pressure, and reaction time to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
N-Demethyl Trimebutine-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
類似化合物との比較
Similar Compounds
N-Demethyl Trimebutine Hydrochloride: The non-deuterated form of the compound.
Trimebutine: The parent compound from which N-Demethyl Trimebutine is derived.
Deuterated Analogues: Other deuterium-labeled compounds used in similar research applications.
Uniqueness
N-Demethyl Trimebutine-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for more precise tracking and quantification, making it a valuable tool in scientific research .
特性
IUPAC Name |
[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAQAVYYROYHX-LFMIHFMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
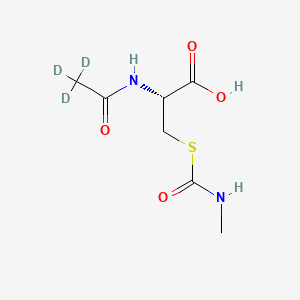
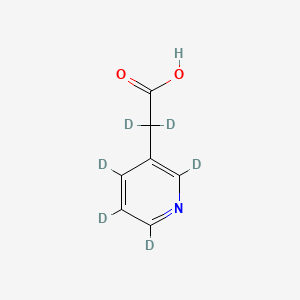
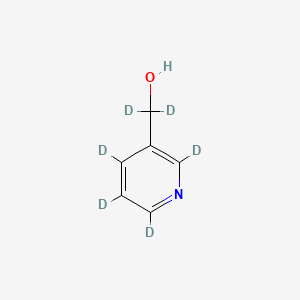


![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
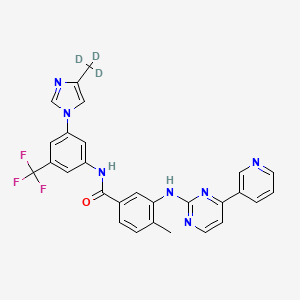
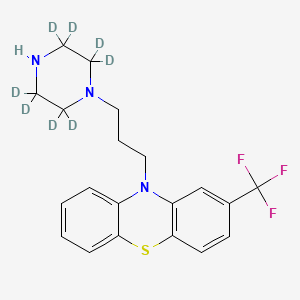

![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)

